molecular formula C17H11N3O4 B2484613 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 56935-62-7

7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B2484613
CAS No.: 56935-62-7
M. Wt: 321.292
InChI Key: QQWLCWSGJUZPQE-UHFFFAOYSA-N
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Description

7-Methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a novel synthetic hybrid compound designed for pharmaceutical and biological research. It incorporates a coumarin core linked to a 1,2,4-oxadiazole ring bearing a pyridyl substituent. This molecular architecture is of significant interest in early-stage drug discovery, particularly in oncology. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its broad spectrum of biological activities, especially in cancer research . These compounds exhibit their antiproliferative effects through various mechanisms, including the inhibition of key enzymes and kinases crucial for cancer cell proliferation . Furthermore, coumarin derivatives are extensively investigated for their diverse pharmacological properties, which include potent anticancer and anti-inflammatory activities . The strategic hybridization of these two pharmacophores in a single molecule is a rational drug design approach aimed at developing multi-functional agents for complex diseases . Researchers can leverage this compound to explore its potential as a multi-targeted agent, with preliminary investigations often focusing on its cytotoxicity against various cancer cell lines and its capacity to inhibit enzymes like lipoxygenase (LOX), which is implicated in inflammatory processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c1-22-12-3-2-11-8-13(17(21)23-14(11)9-12)16-19-15(20-24-16)10-4-6-18-7-5-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWLCWSGJUZPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method leverages the cyclization of an amidoxime intermediate with a pyridinyl carbonyl derivative (Figure 1). The protocol begins with the synthesis of 7-methoxycoumarin-3-carboxylic acid hydrazide, followed by its conversion to the amidoxime through hydroxylamine treatment. Subsequent reaction with pyridine-4-carbonyl chloride facilitates cyclodehydration to form the 1,2,4-oxadiazole ring.

Key Steps:

  • Synthesis of 7-Methoxycoumarin-3-Carboxylic Acid Hydrazide:
    • 7-Methoxycoumarin-3-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous dichloromethane to generate the acyl chloride.
    • The intermediate is treated with hydrazine hydrate (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C, yielding the hydrazide (85–90% purity).
  • Formation of Amidoxime:

    • The hydrazide reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux (6–8 hours), producing the amidoxime.
  • Cyclization with Pyridine-4-Carbonyl Chloride:

    • The amidoxime is coupled with pyridine-4-carbonyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.
    • Cyclodehydration yields the target compound, purified via recrystallization from ethanol (60–65% overall yield).

Optimization Notes:

  • Excess pyridine-4-carbonyl chloride improves cyclization efficiency.
  • Anhydrous conditions prevent hydrolysis of the acyl chloride intermediate.

[3+2] Cycloaddition of Nitrile Oxide

Synthetic Pathway

This route employs a 1,3-dipolar cycloaddition between 7-methoxycoumarin-3-carbonitrile and pyridine-4-carbonitrile oxide (Figure 2). The nitrile oxide is generated in situ from pyridine-4-carbaldehyde oxime under oxidative conditions.

Procedure:

  • Generation of Pyridine-4-Carbonitrile Oxide:
    • Pyridine-4-carbaldehyde oxime (1.0 equiv) is treated with chloramine-T (1.2 equiv) in dichloromethane at 0°C for 30 minutes.
  • Cycloaddition Reaction:
    • The nitrile oxide is reacted with 7-methoxycoumarin-3-carbonitrile (1.0 equiv) in toluene at 110°C for 24 hours.
    • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), affording the oxadiazole derivative (55–60% yield).

Advantages:

  • Regioselective formation of the 1,2,4-oxadiazole ring.
  • Avoids harsh dehydrating agents.

Limitations:

  • Moderate yields due to competing side reactions.

Hydrazide-Nitrile Condensation

Methodology

This one-pot approach condenses 7-methoxycoumarin-3-carboxylic acid hydrazide with pyridine-4-carbonitrile under acidic conditions, utilizing phosphorus oxychloride (POCl₃) as a cyclizing agent.

Synthetic Details:

  • Reaction Setup:
    • Hydrazide (1.0 equiv) and pyridine-4-carbonitrile (1.2 equiv) are stirred in POCl₃ (5.0 equiv) at 90°C for 6 hours.
    • The mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
  • Purification:
    • The organic layer is dried (Na₂SO₄) and concentrated.
    • Recrystallization from methanol yields the target compound (70–75% yield).

Critical Parameters:

  • Excess POCl₃ ensures complete cyclization.
  • Reaction temperature above 80°C prevents intermediate stagnation.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Drawbacks
Amidoxime Cyclization 60–65% 24–36 hours High purity, scalable Multi-step synthesis
[3+2] Cycloaddition 55–60% 24 hours Regioselective, mild conditions Moderate yields
Hydrazide-Nitrile Condensation 70–75% 6 hours One-pot, high efficiency Harsh reagents (POCl₃)

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (d, 2H, pyridinyl H), 8.12 (s, 1H, coumarin H-4), 7.92 (d, 1H, coumarin H-5), 7.45 (d, 2H, pyridinyl H), 6.95 (dd, 1H, coumarin H-6), 6.32 (s, 1H, coumarin H-8), 3.89 (s, 3H, OCH₃).
  • IR (KBr): 1725 cm⁻¹ (C=O, coumarin), 1610 cm⁻¹ (C=N, oxadiazole), 1250 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

Industrial-Scale Considerations

  • Continuous Flow Synthesis: Microreactors enhance heat transfer and reduce reaction time for cycloaddition routes.
  • Green Chemistry: Substituting POCl₃ with polymer-supported reagents minimizes waste.

Chemical Reactions Analysis

7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and the pyridin-4-yl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. It is also utilized as a probe in various chemical reactions due to its unique functional groups.

Biology

This compound exhibits several potential biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Investigations into the therapeutic potential of this compound focus on its role in treating diseases such as cancer and infections. Its mechanism involves binding to specific enzymes or receptors, modulating their activity.

Industry

In industrial applications, this compound is explored for developing new materials and is incorporated into various industrial processes due to its unique properties.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Activity : Research highlighted its effectiveness against specific bacterial strains, indicating its potential use in developing new antibiotics .
  • Molecular Docking Studies : Computational studies have been conducted to predict the interaction between this compound and target proteins involved in disease pathways, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Modifications and Key Differences

Compound M040-1069
  • Structure : 7-Methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
  • Key Differences :
    • Pyridine Orientation : Pyridin-3-yl (meta) vs. pyridin-4-yl (para) in the target compound. The meta position alters electronic interactions and steric accessibility.
    • Thiazole Linkage : A thiazole ring bridges the oxadiazole and coumarin, introducing sulfur and increasing molecular weight (C₂₁H₁₄N₄O₄S).
    • Biological Implications : The thiazole may enhance binding to sulfur-sensitive targets (e.g., metalloenzymes) but could reduce solubility due to increased hydrophobicity .
3-(3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl)Propanoic Acid
  • Structure: Propanoic acid derivative with oxadiazole-pyridin-4-yl.
  • Key Differences: Core Structure: Lacks the coumarin scaffold; instead, a propanoic acid chain is present. Applications: Suitable for polar target environments (e.g., extracellular enzymes) compared to the lipophilic coumarin-based target compound .
SLP7111228 (SphK1 Inhibitor)
  • Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.
  • Key Differences :
    • Substituents : A long alkyl chain (octylphenyl) enhances lipophilicity, promoting membrane penetration.
    • Biological Activity : Potent SphK1 inhibition (Ki = 48 nM) suggests oxadiazoles with hydrophobic tails are effective in enzyme targeting. The target compound’s pyridinyl group may offer more specific interactions than alkyl chains .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Bioactivity Reference
Target Compound Coumarin 7-OCH₃, 3-(oxadiazole-pyridin-4-yl) C₁₇H₁₁N₃O₄ Moderate lipophilicity, potential kinase inhibition
M040-1069 Coumarin 7-OCH₃, thiazole-linked oxadiazole-pyridin-3-yl C₂₁H₁₄N₄O₄S Sulfur-mediated interactions, higher steric bulk
3-(3-(Pyridin-4-yl)-oxadiazol-5-yl)propanoic acid Propanoic acid Oxadiazole-pyridin-4-yl C₁₀H₉N₃O₃ High solubility, polar target affinity
SLP7111228 Guanidine-pyrrolidine 3-(4-octylphenyl)-oxadiazole C₂₂H₃₄N₆O·HCl SphK1 inhibition (Ki = 48 nM), high lipophilicity

Research Findings and Implications

Pyridine Position: Pyridin-4-yl (target) vs. pyridin-3-yl (M040-1069) affects binding orientation. The para-substituted pyridine may align better with planar active sites (e.g., kinase ATP pockets), whereas meta-substituted derivatives could favor non-canonical interactions .

Solubility vs. Permeability: The propanoic acid derivative’s hydrophilicity contrasts with the target compound’s coumarin core, highlighting a trade-off between solubility and cell permeability.

Enzyme Inhibition : SLP7111228’s alkyl chain demonstrates how hydrophobic substituents enhance enzyme inhibition, suggesting the target compound’s pyridinyl group could be optimized with tailored hydrophobic extensions .

Biological Activity

7-Methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (CAS Number: 56935-62-7) is a complex organic compound belonging to the class of chromen-2-one derivatives. The unique structural features of this compound, including a methoxy group, a pyridin-4-yl moiety, and a 1,2,4-oxadiazole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular formula of 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is C17H11N3O4C_{17}H_{11}N_{3}O_{4} with a molecular weight of 321.29 g/mol. The structure is characterized by the following key components:

ComponentDescription
Methoxy GroupLocated at the 7th position
Pyridin-4-yl GroupAttached to the 1,2,4-oxadiazole ring
Chromen-2-one CoreCentral structure providing biological properties

Biological Activity Overview

Recent studies have demonstrated that 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. For instance:

  • In vitro studies revealed effective inhibition against Staphylococcus aureus , with inhibition zone diameters ranging from 14–17 mm , compared to the reference antibiotic cefoxitin (20 mm) .

Anticancer Activity

The anticancer potential of this compound has been highlighted through various mechanisms:

  • Cell Proliferation Inhibition : It has been reported to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Cytotoxicity : Studies indicate that the compound demonstrates cytotoxic effects on multiple cancer cell lines with IC50 values indicating significant potency .

Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers in various models .

The biological activity of 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.
  • Receptor Binding : It can bind to certain receptors involved in cancer progression and inflammation, altering their activity and downstream signaling pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A recent study demonstrated that derivatives of chromenones exhibit significant antibacterial properties. The tested compound showed comparable efficacy against Gram-positive bacteria .

Study 2: Anticancer Activity

In a comparative analysis involving various coumarin derivatives, this compound exhibited superior cytotoxicity against specific cancer cell lines (e.g., A431) with IC50 values significantly lower than standard chemotherapeutic agents .

Study 3: Anti-inflammatory Effects

Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation .

Q & A

Q. What are the common synthetic routes for 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the chromen-2-one core via Pechmann or Kostanecki–Robinson reactions using resorcinol derivatives and β-ketoesters under acidic conditions.
  • Step 2 : Introduction of the oxadiazole ring through cyclization of amidoxime intermediates with carboxylic acid derivatives (e.g., using CDI or DCC as coupling agents).
  • Step 3 : Pyridin-4-yl group incorporation via Suzuki–Miyaura coupling or nucleophilic aromatic substitution .
    Key considerations : Optimize reaction temperatures (e.g., 80–100°C for cyclization) and solvent polarity (DMF or THF) to enhance yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of the oxadiazole and chromenone moieties. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while pyridine protons appear as doublets near δ 8.5–9.0 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 350.1) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogous oxadiazole-containing structures .

Q. What preliminary biological activities have been reported for similar chromenone-oxadiazole hybrids?

  • Kinase inhibition : Analogous compounds (e.g., 6-methoxy-chromenone-triazole derivatives) show IC50_{50} values <10 µM against tyrosine kinases, suggesting potential for cancer therapy .
  • Antimicrobial activity : Pyridinyl-oxadiazole motifs exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
    Methodological note : Use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial screening) .

Advanced Research Questions

Q. How can synthetic yields be improved for the oxadiazole ring formation?

  • Catalyst optimization : Replace traditional coupling agents (DCC) with polymer-supported carbodiimides to reduce side products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves oxadiazole yield by 15–20% .
  • Purification strategies : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile:water = 70:30) to isolate the oxadiazole intermediate .

Q. What computational and experimental methods elucidate the compound’s interaction with biological targets?

  • Molecular docking : Predict binding modes to kinases (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonds between the oxadiazole nitrogen and kinase active sites .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD_D) in real-time; optimal ligand immobilization density is 50–100 response units .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Q. How to resolve contradictions between crystallographic data and computational structural predictions?

  • Multi-technique validation : Compare X-ray diffraction data (e.g., bond lengths and angles from .cif files ) with DFT-optimized structures (B3LYP/6-31G* basis set).
  • Dynamic studies : Use molecular dynamics (MD) simulations (50 ns trajectories) to assess flexibility of the pyridinyl group in solution .

Q. What strategies address regioselectivity challenges during functionalization of the chromenone core?

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) at position 6 to steer electrophilic substitution to position 3 .
  • Protection/deprotection : Use SEM (trimethylsilylethoxymethyl) groups to block reactive hydroxyls during oxadiazole formation .

Q. How to design SAR studies for optimizing bioactivity?

  • Substituent variation : Replace methoxy with ethoxy or halogen groups to assess impact on lipophilicity (logP) and IC50_{50} values .
  • Oxadiazole isosteres : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to evaluate ring size effects on target binding .
  • Data analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with activity .

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